3-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C26H20N4O4S2 and its molecular weight is 516.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antimicrobial Activity
A number of studies have been conducted on quinazolin-4(3H)-one derivatives, highlighting their synthesis and evaluation for antimicrobial properties. Mohamed et al. (2010) synthesized a series of Schiff bases from quinazolinone derivatives, which exhibited significant antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans and Aspergillus flavus. This suggests the potential of quinazolinone derivatives in developing new antimicrobial agents (Mohamed et al., 2010).
Anticancer and Antitumor Activities
Quinazolinone derivatives have also been explored for their anticancer and antitumor potentials. In one study, novel benzo[d]thiazolyl substituted-2-quinolone hybrids were synthesized and evaluated for their cytotoxicity against MCF-7 and WRL68 cancer cells, with compound 8f showing significant anticancer activity. This indicates the promise of such derivatives in cancer therapy (Bolakatti et al., 2020).
Antitubercular Properties
Another area of research is the synthesis of quinazolin-4-ones linked with 1,3-thiazole, which demonstrated antibacterial action, particularly against Mycobacterium tuberculosis. This highlights the potential use of these compounds in treating tuberculosis, with certain derivatives showing better antibacterial activity compared to standard drugs like Isoniazide (Nagaladinne et al., 2020).
Anticonvulsant and Antidepressant Agents
Compounds derived from quinazolin-4(3H)-ones have also been investigated for their anticonvulsant and antidepressant activities. A series of such derivatives were synthesized and evaluated, with some showing promising anticonvulsant activity without motor impairment effects. This suggests their potential application in developing new treatments for neurological disorders (Amir et al., 2013).
Antifungal and Antioxidant Potential
Quinazolinone derivatives have also demonstrated antifungal and antioxidant potentials. Nimbalkar et al. (2016) synthesized a series of Mannich bases from quinazolinone derivatives that exhibited promising antifungal activity against various pathogenic fungal strains and showed potential antioxidant activity. This opens up avenues for their use in treating fungal infections and as antioxidant agents (Nimbalkar et al., 2016).
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethyl)-2-[[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N4O4S2/c1-35-18-9-7-17(8-10-18)24-28-23(34-29-24)14-36-26-27-20-5-3-2-4-19(20)25(31)30(26)13-16-6-11-21-22(12-16)33-15-32-21/h2-12H,13-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORVUSJILSKLACB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC4=CC=CC=C4C(=O)N3CC5=CC6=C(C=C5)OCO6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.